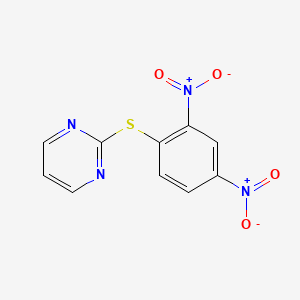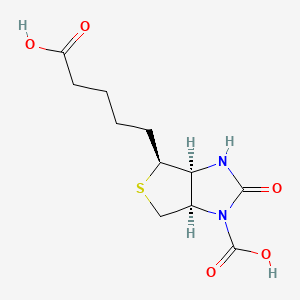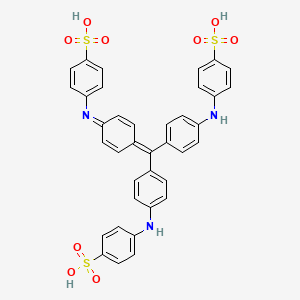
Methyl blue free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl blue free acid is an arenesulfonic acid, the disodium salt of which is the histological dye 'methyl blue' (used for staining collagen in Masson's trichrome and Mallory's method for connective tissue). It is an arenesulfonic acid, an imine, an aromatic amine and a secondary amino compound. It is a conjugate acid of a methyl blue(2-).
Wissenschaftliche Forschungsanwendungen
1. Neurological Research
Methylene Blue (MB) has a significant history in medicine and biology, particularly in neurological research. It is beneficial in treating methemoglobinemias and ifosfamide-induced encephalopathy. Studies also suggest its positive effects in Alzheimer's disease and memory improvement. MB's impact on the nervous system is attributed to its unique physicochemical properties, which influence its biological effects and clinical applications (Oz, Lorke, Hasan, & Petroianu, 2011).
2. Environmental Applications
Research on the adsorption behavior of methyl blue dye, especially on graphene oxide (GO) and reduced graphene oxide (rGO) nanosheets, has been conducted. This study explored the adsorption behavior at different pH values, temperatures, and in the presence of various ions, indicating the potential of MB in environmental applications like dye degradation and water treatment (Sharma, Hussain, Borah, & Das, 2013).
3. Photodynamic Therapy
MB has been used in photodynamic therapy (PDT) for treating cancer and microbial infections due to its low human toxicity and efficient photosensitizing properties. Its development and structure-activity relationships for PACT and PDT use are significant areas of investigation (Wainwright, 2005).
4. Analytical Chemistry
MB's incorporation into mordenite zeolite and its application in amperometric determination of ascorbic acid in real samples demonstrate its value in analytical chemistry. The study indicates that MB undergoes a quasi-reversible electrochemical redox reaction, providing a basis for various analytical applications (Arvand, Sohrabnezhad, Mousavi, Shamsipur, & Zanjanchi, 2003).
5. Medical Imaging and Surgery
MB is recognized for its fluorescent properties and has recently been used for intraoperative fluorescent imaging in surgery. Its role as a fluorophore is emerging, particularly in visualizing ureters, identifying the parathyroid gland, imaging pancreatic tumors, and detecting breast cancer tumor margins and sentinel nodes (Cwalinski et al., 2020).
6. Photocatalytic Degradation
Studies have focused on photocatalytic degradation of methyl blue dye, particularly on treated wool fabrics. This research is essential in understanding the environmental impact and potential applications of MB in reducing pollution and enhancing antibacterial properties on various materials (Almasian, Maleknia, & Rashidi, 2015).
Eigenschaften
CAS-Nummer |
61489-48-3 |
|---|---|
Molekularformel |
C37H29N3O9S3 |
Molekulargewicht |
755.8 g/mol |
IUPAC-Name |
4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI-Schlüssel |
RFKJHQXSLBUONF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Andere CAS-Nummern |
6415-98-1 |
Synonyme |
Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




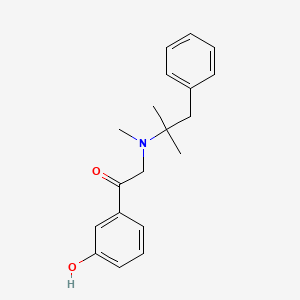
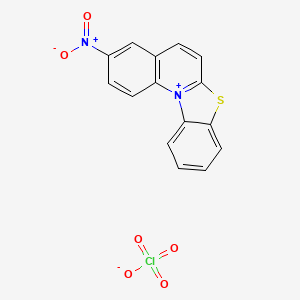
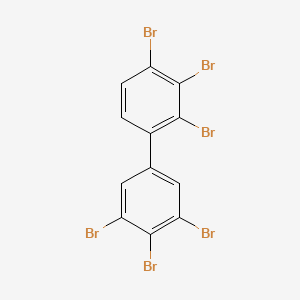
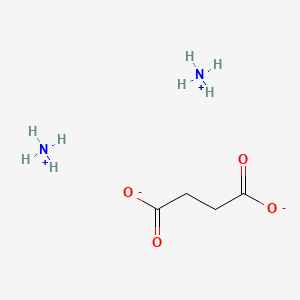
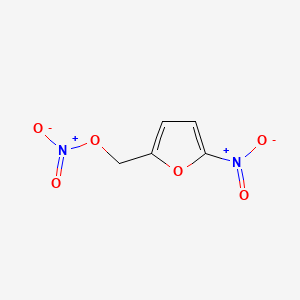

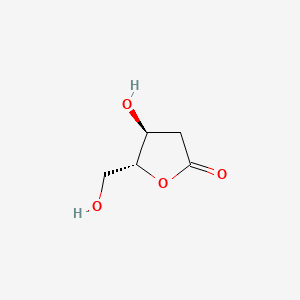
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
